molecular formula C21H30N4O4 B1227320 N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide

N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide

Cat. No. B1227320
M. Wt: 402.5 g/mol
InChI Key: XWJZQKPIPXFQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide is an aromatic ether.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Biological Testing : N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides, including compounds related to N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide, have been synthesized and tested for antibacterial and antitumor activities. The synthesized compounds showed low antibacterial and antitumor activity (Gasparyan et al., 2016).

Chemical and Physical Properties

  • Crystal Structure Analysis : Studies involving compounds with similar pyrimidinyl structures have been conducted to analyze their crystal structures. These studies provide insights into the molecular constitution and hydrogen-bonded aggregation of such compounds (Trilleras et al., 2008).

Therapeutic Applications

  • Anticancer Activity : Compounds like N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid, which bear structural similarities, have been synthesized and shown significant anticancer activity in vitro and in vivo (Su et al., 1986).

  • Potential Anticancer Agents : Research into kinesin spindle protein (KSP) inhibitors has led to the discovery of compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, which exhibit notable in vivo efficacy as potential anticancer agents (Theoclitou et al., 2011).

Molecular Imprinting and Applications

  • Molecular Imprinting : Research on molecular imprinting using derivatives of similar compounds has shown the creation of polymers with various applications, including antimicrobial activities and computational calculations (Fahim & Abu-El Magd, 2021).

properties

Product Name

N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide

Molecular Formula

C21H30N4O4

Molecular Weight

402.5 g/mol

IUPAC Name

N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C21H30N4O4/c1-13(2)10-24(17(26)12-29-16-9-7-6-8-15(16)5)18-19(22)25(11-14(3)4)21(28)23-20(18)27/h6-9,13-14H,10-12,22H2,1-5H3,(H,23,27,28)

InChI Key

XWJZQKPIPXFQBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC(C)C)C2=C(N(C(=O)NC2=O)CC(C)C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide
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N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide
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N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide
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N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide
Reactant of Route 5
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N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide
Reactant of Route 6
N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide

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